molecular formula C7H8OS2 B1597390 (2-Thienylthio)acetone CAS No. 41444-33-1

(2-Thienylthio)acetone

Cat. No. B1597390
CAS RN: 41444-33-1
M. Wt: 172.3 g/mol
InChI Key: YZNDRLAITXPMSG-UHFFFAOYSA-N
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Description

“(2-Thienylthio)acetone” is a chemical compound with the formula C7H8OS2 and a molecular weight of 172.268 . It is also known by its IUPAC name, which is InChI=1S/C7H8OS2/c1-6(8)5-10-7-3-2-4-9-7/h2-4H,5H2,1H3 .


Molecular Structure Analysis

The molecular structure of “(2-Thienylthio)acetone” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cyclodehydration : (Phenylthio)acetone was used in cyclodehydration studies, yielding a mixture of methylbenzo[b]thiophen derivatives (Dickinson & Iddon, 1968).
  • Reactions with Rhodium : The formation of acetone from 2-propanethiol on Rh(111)-p(2 × 1)-O demonstrates the role of (2-Thienylthio)acetone in chemical reactions involving selective oxygen addition and sulfur removal (Bol & Friend, 1995).
  • Transesterification in Biodiesel Production : Acetone is used as a co-solvent in the transesterification process to produce biodiesel, indicating its role in enhancing biodiesel production efficiency (Encinar, Pardal, & Sánchez, 2016).
  • Synthesis of 2-Pyrazoline Derivatives : (2-Thienylthio)acetone derivatives were utilized in the synthesis of new 1-[(N,N-disubstitutedthiocarbamoylthio)acetyl]-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives (Özdemir, Turan-Zitouni, & Kaplancıklı, 2008).

Biochemical and Environmental Applications

Safety And Hazards

While specific safety and hazard information for “(2-Thienylthio)acetone” is not available, it’s important to note that similar compounds, like acetone, are highly flammable and pose significant hazards to both human health and the environment .

properties

IUPAC Name

1-thiophen-2-ylsulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS2/c1-6(8)5-10-7-3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNDRLAITXPMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334536
Record name 1-(2-Thienylthio)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Thienylthio)acetone

CAS RN

41444-33-1
Record name 1-(2-Thienylthio)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Katritzky, VY Vvedensky… - Journal of the Chemical …, 2001 - pubs.rsc.org
3-(Functionalized-methyl)- and 3-alkenylareno(hetareno)[b]thiophenes 13–16 are prepared via the side chain elaboration of 3-(benzotriazol-1-ylmethyl)thiophenes 10d–f,h, readily …
Number of citations: 9 pubs.rsc.org

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